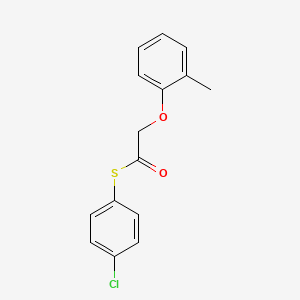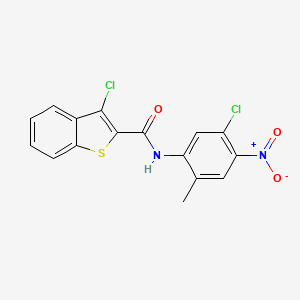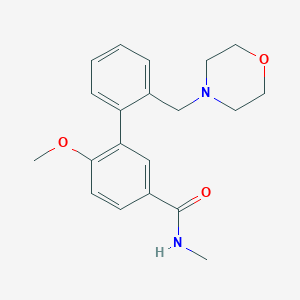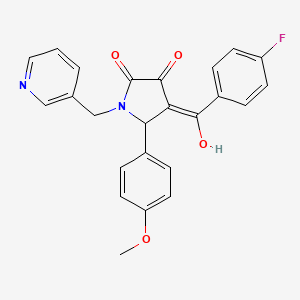![molecular formula C18H16ClNO5S2 B3967350 5-[(4-chlorophenyl)sulfonyl]-N-(2-furylmethyl)-2-methylbenzenesulfonamide](/img/structure/B3967350.png)
5-[(4-chlorophenyl)sulfonyl]-N-(2-furylmethyl)-2-methylbenzenesulfonamide
Vue d'ensemble
Description
5-[(4-chlorophenyl)sulfonyl]-N-(2-furylmethyl)-2-methylbenzenesulfonamide, commonly known as "CFM-2" is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CFM-2 is a sulfonamide derivative that was first synthesized in 2003 by researchers at the University of California, San Diego. Since then, this compound has been the subject of extensive research, with studies focusing on its synthesis, mechanism of action, and potential therapeutic applications.
Mécanisme D'action
CFM-2 is a potent inhibitor of calpain, which is a calcium-dependent protease. Calpain is involved in a variety of cellular processes, including cell signaling, apoptosis, and cytoskeletal remodeling. CFM-2 binds to the active site of calpain, preventing it from cleaving its substrates. This inhibition of calpain activity has been shown to have therapeutic potential in a variety of disease models.
Biochemical and Physiological Effects:
CFM-2 has been shown to have a variety of biochemical and physiological effects. In addition to its role as a calpain inhibitor, CFM-2 has been shown to have anti-inflammatory and anti-cancer properties. CFM-2 has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of CFM-2 is its potency as a calpain inhibitor. This makes it a useful tool for studying the role of calpain in various cellular processes. However, CFM-2 is not specific to calpain and can inhibit other proteases as well. This can make it difficult to interpret the results of experiments using CFM-2. Additionally, CFM-2 has limited solubility in aqueous solutions, which can make it difficult to work with in some experimental settings.
Orientations Futures
There are several areas of future research that could be pursued with CFM-2. One area of interest is the development of more specific calpain inhibitors. This could be accomplished through the use of structure-based drug design techniques. Another area of interest is the development of new therapeutic applications for CFM-2. For example, CFM-2 could be investigated as a potential treatment for traumatic brain injury, which is characterized by calpain-mediated neuronal damage. Finally, the use of CFM-2 in combination with other drugs could be explored, with the goal of enhancing its therapeutic effects.
Applications De Recherche Scientifique
CFM-2 has been studied extensively for its potential therapeutic applications. One area of research has focused on its role as an inhibitor of the protease enzyme, calpain. Calpain is involved in a variety of cellular processes, including cell signaling and apoptosis. CFM-2 has been shown to inhibit calpain activity, making it a potential therapeutic agent for diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
5-(4-chlorophenyl)sulfonyl-N-(furan-2-ylmethyl)-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO5S2/c1-13-4-7-17(26(21,22)16-8-5-14(19)6-9-16)11-18(13)27(23,24)20-12-15-3-2-10-25-15/h2-11,20H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPCICLYMFFNRMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-chloro-3-{[(4-methoxyphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide](/img/structure/B3967267.png)


![N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-hydroxy-2-methylpropanamide](/img/structure/B3967302.png)
![1-[(3-methylphenoxy)acetyl]-3-phenylpyrrolidine](/img/structure/B3967305.png)
![N-[(2-ethyl-1-piperidinyl)carbonothioyl]-4-methylbenzamide](/img/structure/B3967313.png)

![5-(4-methoxyphenyl)-N-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-2-furamide](/img/structure/B3967327.png)
![4-acetyl-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(2-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3967333.png)
![3,3'-[1,4-phenylenebis(methylene)]di(2,4-pentanedione)](/img/structure/B3967336.png)

![4-(1,4-dioxaspiro[4.4]non-2-ylmethyl)morpholine](/img/structure/B3967371.png)
![N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide](/img/structure/B3967377.png)
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2,7-dimethylquinoline-4-carboxamide](/img/structure/B3967382.png)